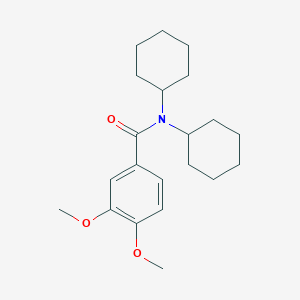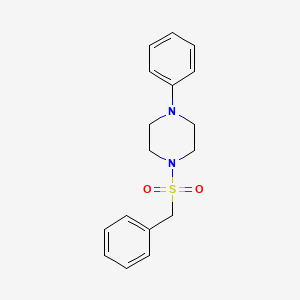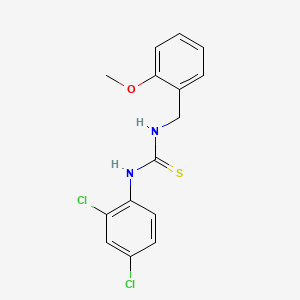![molecular formula C17H15F3N2O B5800681 N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as TFMQ, is a chemical compound that has gained much attention in the scientific community due to its potential applications in various research fields. TFMQ is a quinoline derivative that has shown promising results in biological studies, including its use as a fluorescent probe for imaging studies.
科学研究应用
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide has been used in various research applications due to its fluorescent properties. It has been used as a probe for imaging studies, including the detection of reactive oxygen species and mitochondrial membrane potential. N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide has also been used in the study of protein-protein interactions and as a tool for identifying potential drug targets.
作用机制
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to involve the formation of a complex with metal ions, such as copper and iron. This complex formation leads to the generation of a fluorescent signal, which can be detected and measured.
Biochemical and Physiological Effects:
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have low toxicity in vitro and in vivo studies. It has been used in cell culture studies and animal models without any significant adverse effects. N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to localize to the mitochondria, making it a potential tool for studying mitochondrial function.
实验室实验的优点和局限性
One advantage of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide is its fluorescent properties, which make it a valuable tool for imaging studies. It is also relatively easy to synthesize, making it a cost-effective option for research applications. One limitation of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide is its limited water solubility, which can make it difficult to use in aqueous solutions. Additionally, N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide has a short half-life in vivo, which can limit its use in animal studies.
未来方向
There are several future directions for research involving N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide. One potential area of study is the development of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide-based sensors for the detection of metal ions. N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide could also be used in the study of mitochondrial function and dysfunction, as well as in the development of potential therapeutics for mitochondrial diseases. Additionally, N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide could be used in the study of protein-protein interactions and in the identification of potential drug targets.
合成方法
The synthesis of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide involves the reaction of 3-(trifluoromethyl)aniline with 3,4-dihydroquinolin-2(1H)-one in the presence of a catalyst. The reaction yields N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide as a white solid, which can be purified through recrystallization. The synthesis of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide is relatively simple and can be performed on a large scale, making it a viable option for research applications.
属性
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)13-7-3-8-14(11-13)21-16(23)22-10-4-6-12-5-1-2-9-15(12)22/h1-3,5,7-9,11H,4,6,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTANCIYEEZZREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Trifluoromethyl)phenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5800612.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800620.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5800641.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5800652.png)

![4-methoxy-3-nitrobenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5800663.png)

![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)
![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800694.png)